AChE Inhibition: 80-Fold Lower Potency than N-Methyl Analog Defines a Distinct Activity Profile
The compound demonstrates moderate inhibition of Anopheles gambiae (malaria vector) acetylcholinesterase (AChE) with an IC₅₀ of 960 nM [1]. This activity is approximately 80-fold weaker than that of its direct structural analog, 2-(N-Methyl-5-chlorothiophene-2-sulfonamido)acetic acid (CAS 749897-58-3), which exhibits an IC₅₀ of 12 nM against human recombinant AChE in a comparable Ellman's assay format [2]. The absence of the N-methyl group in the target compound drastically reduces potency, a difference that directly informs its suitability for applications requiring a less potent, more tunable, or less off-target-prone sulfonamide scaffold.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 960 nM (Anopheles gambiae AChE1 G122S mutant) |
| Comparator Or Baseline | 2-(N-Methyl-5-chlorothiophene-2-sulfonamido)acetic acid: 12 nM (human recombinant AChE) |
| Quantified Difference | ~80-fold difference in IC₅₀ |
| Conditions | Anopheles gambiae AChE expressed in sf9 cells, acetylthiocholine iodide substrate [1]; Human recombinant AChE, Ellman's method with DTNB reagent [2] |
Why This Matters
Procurement of the target compound, rather than its N-methyl analog, is essential when the research objective demands a sulfonamide with significantly lower AChE inhibitory potency to avoid confounding phenotypic readouts or when the unmethylated nitrogen is a required synthetic handle for further derivatization.
- [1] BindingDB. BDBM50467882 (CHEMBL4284619). Affinity Data: IC50 = 960 nM. Assay: Inhibition of recombinant Anopheles gambiae AChE1 G122S mutant expressed in sf9 insect cells using acetylthiocholine iodide. View Source
- [2] BindingDB. BDBM50571189 (CHEMBL4856400). Affinity Data: IC50 = 12 nM. Assay: Inhibition of recombinant human AChE using acetylthiocholine as substrate by DTNB-reagent based Ellman's method. View Source
